4-Iodothieno[3,2-c]pyridine
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Overview
Description
4-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. The iodine atom is positioned at the fourth carbon of the thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields. This method can be optimized to minimize by-products and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Iodothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can be further utilized in drug discovery and development.
Scientific Research Applications
4-Iodothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the design of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Material Science: Employed in the synthesis of organic semiconductors and photovoltaic materials.
Chemical Biology: Acts as a building block for the synthesis of bioactive molecules and molecular probes.
Mechanism of Action
The mechanism of action of 4-Iodothieno[3,2-c]pyridine largely depends on its specific application. In medicinal chemistry, it often functions as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions with the target protein.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine: Lacks the iodine substituent but shares the core structure.
4-Bromothieno[3,2-c]pyridine: Similar structure with a bromine atom instead of iodine.
Thiadiazolo[3,4-c]pyridine: Another fused heterocyclic compound with different heteroatoms.
Uniqueness: 4-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
4-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H |
InChI Key |
ITXYGHOJSAWPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)I |
Origin of Product |
United States |
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